molecular formula C14H20O6 B14227637 Diethyl 2,2'-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate CAS No. 566200-88-2

Diethyl 2,2'-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate

Cat. No.: B14227637
CAS No.: 566200-88-2
M. Wt: 284.30 g/mol
InChI Key: WJKBIDJQQJUAIZ-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with two diacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate typically involves the reaction of diethyl 1,4-cyclohexanedione-2,5-dicarboxylate with appropriate reagents under controlled conditions. One common method involves the use of anhydrous ethanol and potassium carbonate under reflux conditions . The reaction mixture is then filtered, washed with distilled water, and the product is crystallized from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroquinones.

    Substitution: The diacetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Diethyl 2,2’-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,2’-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate involves its interaction with molecular targets through its functional groups. The diacetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclohexadiene ring provides a rigid framework that can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2’-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

566200-88-2

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

ethyl 2-[4-(2-ethoxy-2-oxoethyl)-1,4-dihydroxycyclohexa-2,5-dien-1-yl]acetate

InChI

InChI=1S/C14H20O6/c1-3-19-11(15)9-13(17)5-7-14(18,8-6-13)10-12(16)20-4-2/h5-8,17-18H,3-4,9-10H2,1-2H3

InChI Key

WJKBIDJQQJUAIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(C=CC(C=C1)(CC(=O)OCC)O)O

Origin of Product

United States

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